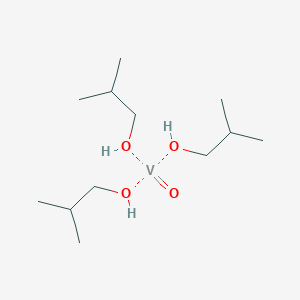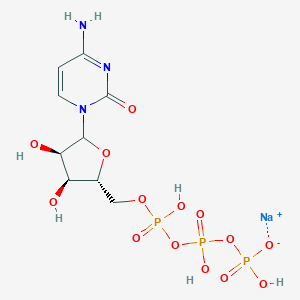
Ácido verde 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. Acid green 1 is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. Acid green 1 is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.
Aplicaciones Científicas De Investigación
Biología
Ácido verde 1 se puede utilizar como un indicador de pH en estudios biológicos . Puede ayudar a comprender la acidez o basicidad de una solución, lo cual es crucial en muchos procesos biológicos. Por ejemplo, las enzimas funcionan mejor a niveles específicos de ácidos o bases .
Química
En el campo de la química, this compound se utiliza como un indicador de pH . Ayuda a determinar el pH de una solución, lo cual es esencial en varias reacciones químicas. Además, a menudo se representa como verde en la ficción debido a su asociación con sustancias ‘peligrosas’ .
Medicina
this compound se utiliza en el campo médico para la coloración de diversos productos de limpieza industriales, jabones, detergentes, limpiadores automotrices, lana, nylon, aluminio anodizado, cuero, crema para zapatos y papel . También se utiliza en la formulación de un cóctel gastrointestinal (GI), una mezcla de medicamentos que ayudan a aliviar los síntomas de la indigestión .
Ciencias Ambientales
this compound ha sido estudiado por su eliminación de aguas residuales por hidróxidos dobles en capas . Esto es crucial en las ciencias ambientales, ya que ayuda en el tratamiento de los residuos industriales, reduciendo así la contaminación ambiental.
Industria Textil
this compound se utiliza en la industria textil para procesos de teñido
Mecanismo De Acción
Target of Action
Acid Green 1, also known as Naphthol Green B, is an organometallic dye . Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper . The dye binds to these materials, imparting a green color.
Mode of Action
The interaction of Acid Green 1 with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state .
Biochemical Pathways
Its use is primarily external, for the purpose of imparting color to various materials and substances . It’s worth noting that the dye can persist in wastewater as a pollutant , which may indirectly affect various environmental biochemical processes.
Pharmacokinetics
Acid Green 1 is water-soluble , which could potentially influence its distribution and elimination in a biological system.
Result of Action
The primary result of Acid Green 1’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye . This coloration can be stable and resistant to fading, making Acid Green 1 suitable for various industrial and commercial applications .
Action Environment
The action of Acid Green 1 can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity . Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents .
Propiedades
Número CAS |
19381-50-1 |
|---|---|
Fórmula molecular |
C30H18FeN3Na3O15S3 |
Peso molecular |
881.5 g/mol |
Nombre IUPAC |
trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron |
InChI |
InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3 |
Clave InChI |
VLBLPLXOYXEXJK-UHFFFAOYSA-K |
SMILES |
C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |
SMILES isomérico |
C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3] |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |
| 19381-50-1 | |
Descripción física |
NKRA |
Sinónimos |
Green 1; Green PL; CI 10020; 75.0%(E); MIDORI401; dandcgreen1; CI NO 10020; ACID GREEN 1; D & C Green 1; naptholgreenb |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)






![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)

